molecular formula C11H12ClN5O B7883880 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride

Cat. No.: B7883880
M. Wt: 265.70 g/mol
InChI Key: LSTSVZOCUIKOGF-UHFFFAOYSA-N
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Description

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters to form pyridopyrazolo[1,5-a]pyrimidines . These intermediates are then further reacted with aromatic aldehydes or arenediazonium salts to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O.ClH/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10;/h1-2,4-5,7H,3,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSVZOCUIKOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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